2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide
Overview
Description
2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds have garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors, which are crucial in the treatment of various diseases, including cancer .
Preparation Methods
The synthesis of 2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple stepsReaction conditions may include the use of various catalysts and solvents to facilitate the formation of the desired product . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Scientific Research Applications
2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is explored as a potential therapeutic agent, particularly in the development of anticancer drugs.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidines, such as:
Ibrutinib: A well-known kinase inhibitor used in the treatment of B-cell cancers.
PP1: Another kinase inhibitor with a similar core structure.
Other pyrazolo[3,4-d]pyrimidines: These compounds share the same core structure but differ in their substituents, which can affect their activity and selectivity.
The uniqueness of 2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide lies in its specific substituents, which can confer unique properties and potential therapeutic benefits.
Properties
IUPAC Name |
2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O3/c21-20(22,23)31-15-8-6-13(7-9-15)26-17(29)11-27-12-24-18-16(19(27)30)10-25-28(18)14-4-2-1-3-5-14/h1-10,12H,11H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHGZKPZEQEKJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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